Cas no 61168-06-7 ((Z)-3-(2-Isocyanoethenyl)-1H-indole)

(Z)-3-(2-Isocyanoethenyl)-1H-indole structure
61168-06-7 structure
Product name:(Z)-3-(2-Isocyanoethenyl)-1H-indole
CAS No:61168-06-7
MF:C11H8N2
MW:168.19462
CID:2053794
PubChem ID:101306927

(Z)-3-(2-Isocyanoethenyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-(2-Isocyanoethenyl)-1H-indole
    • (Z)-2-(1H-Indol-3-yl)vinyl isocyanide
    • 8XL
    • C21893
    • (Z)-3-(2-isocyanovinyl)-1H-indole
    • 3-[(Z)-2-isocyanoethenyl]-1H-indole
    • 61168-06-7
    • antibiotic B-371
    • B-371
    • CHEBI:140434
    • DB-290325
    • (Z) indolyl vinyl isonitrile
    • 3-[(Z)-2-isocyanovinyl]indole
    • Isonitrile indole
    • Inchi: InChI=1S/C11H8N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H/b7-6+
    • InChI Key: JQMYMZZLIOIXEO-VOTSOKGWSA-N
    • SMILES: [C-]#[N+]\C=C\c1c[nH]c2ccccc12

Computed Properties

  • Exact Mass: 168.068748264Da
  • Monoisotopic Mass: 168.068748264Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

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